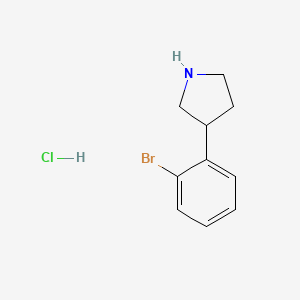
3-(2-Bromophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of “3-(2-Bromophenyl)pyrrolidine hydrochloride”
The compound “3-(2-Bromophenyl)pyrrolidine hydrochloride” is not directly mentioned in the provided papers. However, the papers do discuss related bromophenyl compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of various bromophenyl derivatives is often achieved through carbon-carbon coupling reactions, which are a cornerstone in the field of organic chemistry .
Synthesis Analysis
The synthesis of bromophenyl compounds typically involves multiple steps, including carbon-carbon coupling, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another example is the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is an intermediate in the production of new insecticides and involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods could potentially be adapted for the synthesis of “3-(2-Bromophenyl)pyrrolidine hydrochloride”.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the detailed structures of bromophenyl compounds, as demonstrated in the study of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . Density functional theory (DFT) calculations are also employed to understand the molecular structure and stability, as seen in the study of (RS)-(3-bromophenyl) (pyridine-2yl) methanol .
Chemical Reactions Analysis
The bromophenyl moiety in compounds is often involved in further chemical reactions. For example, cyclometalated Pd(II) and Ir(III) complexes containing bromophenyl groups have been used in luminescent properties and in catalyzing coupling reactions . The presence of a bromine atom on the phenyl ring can facilitate various organic transformations, such as Suzuki coupling, due to its reactivity as a leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds can be deduced from spectroscopic techniques and computational studies. For instance, the UV–Vis analysis and FT-IR results provide information on the electronic transitions and functional groups present in the molecules . The molecular electrostatic potential (MEP) mapping and nonlinear optical properties are computed to understand the chemical reactivity and potential applications of these compounds . These techniques could be applied to “3-(2-Bromophenyl)pyrrolidine hydrochloride” to gain a comprehensive understanding of its properties.
Scientific Research Applications
Molecular Structure and Crystallography
- Crystal Structure Analysis : The crystal structure of related compounds demonstrates the distinct conformational characteristics of the bromophenyl group in relation to other molecular components, which is crucial in understanding the chemical behavior and potential applications of similar compounds (Nirmala et al., 2009).
- Conformational Properties : Studies on similar bromophenyl-containing compounds provide insights into their non-planar conformation in solutions and solid forms, important for predicting their reactivity and interactions in various environments (Fujiwara et al., 1977).
Chemical Synthesis and Modification
- Enantioselective Synthesis : Enantiomerically pure pyrrolidine derivatives with potential thrombin inhibition properties have been synthesized, highlighting the significance of such compounds in medicinal chemistry (Ayan et al., 2013).
- Derivative Formation : Research indicates the ability to create derivatives of bromophenyl pyrrolidines, which can be tailored for specific applications, especially in pharmaceutical contexts (Bergstrom et al., 1984).
Biological Activity and Potential Therapeutics
- Cholinesterase Inhibition : Certain pyrrolidine derivatives exhibit inhibitory effects against cholinesterases, which are enzymes important in nerve function, suggesting potential therapeutic applications in neurodegenerative diseases (Pizova et al., 2017).
- Antiviral Properties : Compounds with structural similarity to 3-(2-Bromophenyl)pyrrolidine hydrochloride have been evaluated for their antiviral properties, indicating a potential area of application for these types of compounds (Bergstrom et al., 1984).
Photoluminescent Properties
- Luminescent Polymers : Research into polymers containing pyrrolidine units demonstrates strong fluorescence, suggesting potential applications in materials science for sensing, imaging, and display technologies (Zhang & Tieke, 2008).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-(2-Bromophenyl)pyrrolidine hydrochloride are not mentioned in the literature, pyrrolidine compounds in general are of great interest in drug discovery . The ability to generate structural diversity and modify physicochemical parameters makes these compounds promising candidates for the development of new drugs .
properties
IUPAC Name |
3-(2-bromophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNHWCISBDITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)pyrrolidine hydrochloride | |
CAS RN |
1203682-28-3 |
Source


|
| Record name | 3-(2-bromophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

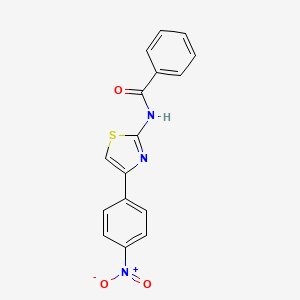
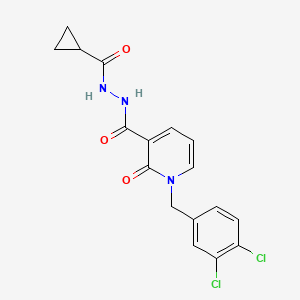
![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)
![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)
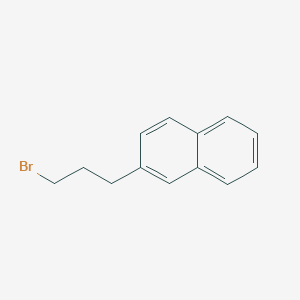
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)
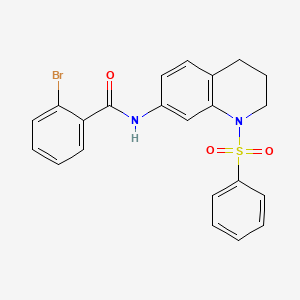
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)
![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

